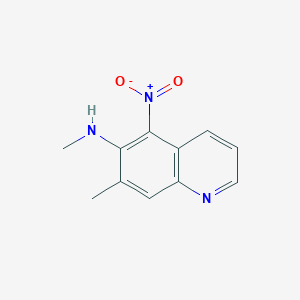

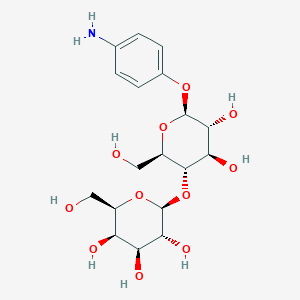

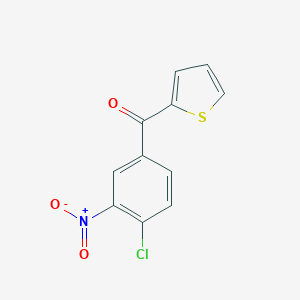

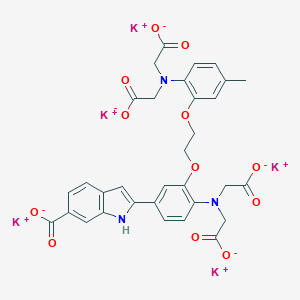

N,7-dimethyl-5-nitroquinolin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step chemical reactions that introduce various functional groups to the quinoline core. For instance, Roberts et al. (1997) described a methodology for synthesizing pyrrolo[4,3,2-de]quinolines, starting from 6,7-dimethoxy-4-methylquinoline. This process included nitration, reduction, and cyclization steps, demonstrating the complexity and versatility of quinoline chemistry (Roberts, Joule, Bros, & Álvarez, 1997).

Molecular Structure Analysis

The crystal structure of quinoline derivatives provides insight into their molecular geometry, which is crucial for understanding their reactivity and interaction with biological targets. Kant et al. (2014) synthesized a hexahydroquinoline derivative and performed a single-crystal X-ray diffraction study to determine its molecular structure, highlighting the importance of structural analysis in the development of quinoline-based compounds (Kant, Gupta, Anthal, Sharma, Patil, Mulik, & Deshmukh, 2014).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, which is often facilitated by the presence of activating groups such as nitro groups. Szpakiewicz and Grzegożek (2008) investigated the vicarious nucleophilic amination of nitroquinolines, demonstrating the reactivity of these compounds towards nucleophilic agents and the potential for introducing amino functionalities (Szpakiewicz & Grzegożek, 2008).

Applications De Recherche Scientifique

Biological Functions and Impact

- Serotonin Receptor Ligands : Certain nitrogen-containing compounds, such as derivatives of quinoline, have been investigated for their potential role in treating cognitive disorders through their action as serotonin receptor antagonists. These compounds have shown promise in enhancing cognitive functions, indicating their potential therapeutic applications in learning and memory disorders (Russell & Dias, 2002).

Environmental and Health Risks

- Toxicity and Carcinogenic Potential : Studies have highlighted the formation of hazardous compounds such as N-nitrosamines from the reaction of nitrite with secondary amines found in food and environmental samples. These compounds are of significant concern due to their carcinogenic potential, emphasizing the importance of monitoring and controlling their presence in the environment and food chain (Lin, 1986).

Mechanisms of Formation and Degradation

- Formation and Removal in Water Systems : Research into the formation mechanisms of nitrosamines, particularly N-nitrosodimethylamine (NDMA), in water treatment processes has provided insights into their environmental impact and strategies for removal. Advanced oxidation processes (AOPs) have been identified as effective for mitigating NDMA and related compounds in water, underscoring the importance of such technologies in ensuring water safety (Sharma, 2012).

Chemical Synthesis and Applications

- Catalytic Reduction : The catalytic reduction of nitro compounds to amines using hydrogen has been extensively reviewed, highlighting the significance of these reactions in the synthesis of amines. Such processes are crucial in the production of various chemicals and pharmaceuticals, demonstrating the importance of efficient catalytic systems (Irrgang & Kempe, 2020).

Safety And Hazards

The safety and hazards associated with N,7-dimethyl-5-nitroquinolin-6-amine are not explicitly discussed in the retrieved papers. However, the potential safety hazards associated with using N,N-Dimethylformamide in chemical reactions have been discussed7. This review serves as an educational resource to promote awareness of such safety hazards in the broader chemistry community and encourages scientists to develop appropriate control strategies to mitigate the potential safety risks associated with the use of DMF in chemical reactions7.

Orientations Futures

The future directions for research involving N,7-dimethyl-5-nitroquinolin-6-amine are not explicitly discussed in the retrieved papers. However, future directions in related fields such as therapeutic peptides8, kinase drug discovery9, and RNAi-based therapeutics10 have been discussed. These fields highlight the ongoing advancements in drug discovery and the potential for new therapeutic strategies.

Propriétés

IUPAC Name |

N,7-dimethyl-5-nitroquinolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-6-9-8(4-3-5-13-9)11(14(15)16)10(7)12-2/h3-6,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAKNHMEWSMOBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C(=C1NC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398749 |

Source

|

| Record name | 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylamino-7-methyl-5-nitroquinoline | |

CAS RN |

83407-41-4 |

Source

|

| Record name | 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

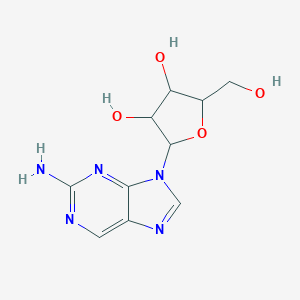

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)